molecular formula C11H12F3NO2 B1393353 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1260004-91-8

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Cat. No. B1393353
M. Wt: 247.21 g/mol
InChI Key: GIWYFTXABAXWTA-UHFFFAOYSA-N
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Description

“2-Methyl-3-(trifluoromethyl)aniline” is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesic and herbicide . It belongs to the trifluoromethylbenzene series .


Synthesis Analysis

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline involves several steps . The method comprises the following steps: dissolving 2-chloro-5-trifluoromethyl phenylamine, methyl propionylchloride and solid alkali into an organic solvent to carry out aminolysis reaction . An improved solvent-free protocol for the preparation of flunixin, a potent non-narcotic, non-steroidal anti-inflammatory drug is reported using boric acid as a catalyst .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(trifluoromethyl)aniline is CH3C6H3(CF3)NH2 . The molecular weight is 175.15 .


Chemical Reactions Analysis

The compound forms carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride when combusted . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .


Physical And Chemical Properties Analysis

The melting point of 2-Methyl-3-(trifluoromethyl)aniline is between 38 - 42 °C . The initial boiling point and boiling range is 62-64°C at 4mm . The flash point is 96.1 °C .

Scientific Research Applications

Decarboxylase Inhibition and Blood Pressure Regulation

  • Decarboxylase Inhibition : α-Methyl-3,4-dihydroxy-DLphenylalanine, a related compound, is an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
  • Blood Pressure Reduction : The reduction of amine biosynthesis through this inhibition is associated with lowering blood pressure in hypertensive patients and a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

Biosynthesis Studies

  • Pterocarpan Biosynthesis : Feeding experiments with DL-phenylalanine-[1-14C] showed its incorporation in the biosynthesis of pterocarpan phytoalexins in Trifolium pratense L. seedlings (Dewick, 1975).
  • Biodegradation of Amino Acid-based Polymers : Biodegradable functional amino acid-based poly(ester amide)s were synthesized using L-phenylalanine and DL-2-allylglycine, highlighting the utility of these amino acids in creating biodegradable polymers (Pang & Chu, 2010).

Chemical Synthesis and Coordination Studies

  • Enantioface-Differentiating Methylation : The N-benzylidene-DL-phenylalanine methyl ester was used to study the stereoselectivity of methylation in the presence of chiral lithium amides (Yamashita, Mitsui, Watanabe, & Nakamura, 1982).
  • Luminescence Properties : Studies on the luminescence properties of tris(N-[(imidazol-4-yl)methylidene]-dl-phenylalaninato)europium(III) revealed insights into the 'facial' and 'meridional' coordination geometries of these compounds (Yamauchi et al., 2013).

Molecular Evolution and Biogenetic Studies

  • Models of Molecular Evolution : The stereospecificity of dipeptide syntheses using DL-phenylalanine was studied, contributing to our understanding of molecular evolution (Kricheldorf, Au, & Mang, 2009).
  • Biosynthesis of Phytoalexins : DL-phenylalanine was used in studies to understand the biosynthesis of the 2-arylbenzofuran phytoalexin vignafuran in Vigna unguiculata (Martin & Dewick, 1979).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of fire, it can develop hazardous combustion gases or vapours .

Future Directions

2-Methyl-3-(trifluoromethyl)aniline is an important intermediate for synthesizing analgesic and herbicide . It is also a key intermediate for synthesizing flunixin meglumine . Therefore, its future directions are likely to be closely tied to the development and production of these types of drugs and pesticides.

properties

IUPAC Name

2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYFTXABAXWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
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2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
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2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 4
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 5
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 6
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

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